Nifurimide
Description
Historical Perspectives and Discovery of Nitrofuran Derivatives
The history of nitrofuran derivatives in medicinal chemistry dates back to their introduction in the 1940s and 1950s as antimicrobial agents nih.gov. Nitrofurantoin (B1679001), a prominent member of this class, became available for the treatment of lower urinary tract infections (UTIs) in 1953 wikipedia.org. Early research into nitrofurans explored their efficacy against bacterial infections, and by the 1960s, Chinese researchers began investigating their schistosomicidal activity, identifying compounds like Furapromidium as promising derivatives wikidoc.org. Subsequent studies in the 1970s and 1980s delved into the mutagenic potential of nitrofurans, suggesting that endogenous nitro-reductase enzymes in bacteria were responsible for their in vitro reduction, leading to cellular DNA lesions wikipedia.org.
Nifurimide (B84234) as a Key Representative in Nitrofuran Research
This compound, identified by the CAS number 17692-00-1, is a chemical compound with the IUPAC name 1-(2-chloroethyl)-3-[(5-nitro-2-furyl)methyleneamino]imidazolidin-2-one wikipedia.org. It is typically found as a yellow crystalline powder at room temperature, stable under normal conditions wikipedia.org. The molecular formula of this compound is C9H9ClN4O3, and its molar mass is 255.64 g/mol wikipedia.org.
The distinct chemical structure of this compound, which combines furan (B31954) and imidazolidinone moieties, suggests potential pharmaceutical properties, including anti-inflammatory and antimicrobial activities wikipedia.org. This structural diversity is considered essential for developing new materials with specific properties and has led to hopes that this compound might exhibit activity against various tumor cells or pathogenic organisms, making it an intriguing subject for further research wikipedia.org. This compound is recognized as a nitrofuran derivative, often explored for its antimicrobial, antifungal, or antiparasitic potential nih.govclinisciences.com.
Contemporary Significance of Nitrofuran Research in Addressing Biological Challenges
In the current landscape of increasing antimicrobial resistance, "old" antimicrobials like nitrofurans are being reconsidered as crucial tools to combat multidrug-resistant enterobacteria nih.gov. A notable advantage of nitrofurans is the relatively low prevalence of resistance development compared to many other antibiotics, a phenomenon potentially attributed to their multiple mechanisms of action nih.govnih.govwikidata.org.
Nitrofurans demonstrate efficacy against a wide spectrum of pathogens, including both Gram-positive and Gram-negative bacteria wikidata.org. Beyond their established antibacterial roles, nitrofuran derivatives are actively being investigated for their potential against a range of biological challenges, including tuberculosis, malaria, leishmaniasis, trypanosomiasis, and even certain cancers. Their ability to accumulate in the lower urinary tract while maintaining low serum concentrations and minimal impact on gut flora also contributes to their sustained effectiveness nih.gov.
Overview of Current Research Trajectories for this compound
Current research trajectories for this compound primarily focus on elucidating its potential as an antimicrobial, antifungal, or antiparasitic agent nih.gov. Investigations are underway to understand the precise mechanisms through which this compound exhibits its chemical reactivity and interacts with biological targets wikipedia.org.
Compound Names and PubChem CIDs
Structure
3D Structure
Properties
CAS No. |
21638-36-8 |
|---|---|
Molecular Formula |
C9H10N4O4 |
Molecular Weight |
238.20 g/mol |
IUPAC Name |
4-methyl-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidin-2-one |
InChI |
InChI=1S/C9H10N4O4/c1-6-5-12(9(14)11-6)10-4-7-2-3-8(17-7)13(15)16/h2-4,6H,5H2,1H3,(H,11,14)/b10-4+ |
InChI Key |
BJUPUKIYTMVLCW-ONNFQVAWSA-N |
SMILES |
CC1CN(C(=O)N1)N=CC2=CC=C(O2)[N+](=O)[O-] |
Isomeric SMILES |
CC1CN(C(=O)N1)/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CC1CN(C(=O)N1)N=CC2=CC=C(O2)[N+](=O)[O-] |
Other CAS No. |
21638-36-8 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Nifurimide
Established Synthetic Pathways for Nifurimide (B84234) and Analogues
The synthesis of this compound itself involves the nitration of a specific intermediate. acs.org More broadly, nitrofuran pharmaceuticals, which include this compound analogues such as nifuroxazide, nifurtimox (B1683997), nitrofurantoin (B1679001), and nitrofural, are typically derived from nitrofurfural. bioengineer.orgresearchgate.netchemrxiv.orgresearchgate.net Nitrofurfural (PubChem CID 10842), a key building block, is produced through the nitration of furfural (B47365) (PubChem CID 7902), a bio-based substrate. bioengineer.orgresearchgate.netchemrxiv.orgresearchgate.net
Traditional nitration reactions, particularly those involving furfural, are often challenging due to the delicate nature of the furan (B31954) ring, which can lead to poor reproducibility and low yields under harsh conditions. bioengineer.orgresearchgate.netchemrxiv.orgresearchgate.net
Specific synthetic procedures for 5-nitrofuran derivatives have been detailed, often involving the activation of 5-nitrofuran-2-carboxylic acid (PubChem CID 11065) with reagents like carbonyl-diimidazole (CDI), followed by reaction with an appropriate amine to yield amide derivatives. mdpi.com Alternatively, 5-nitrofuran-2-carbaldehyde (PubChem CID 10842) can react with acetophenones in the presence of acids to form chalcone (B49325) derivatives. mdpi.com
An example of a general procedure for synthesizing 5-nitrofuran-2-carboxamide derivatives:
Activation: 5-nitrofuran-2-carboxylic acid is added to a suspension of 1,1-carbonyldiimidazole (CDI) in 1,4-dioxane (B91453) (1:1 molar ratio) and stirred at room temperature for 2 hours. mdpi.com
Amine Reaction: An appropriate amine (1 equivalent) is added, and the mixture is stirred at room temperature for 12 hours, followed by reflux for an additional 2 hours. mdpi.com
Work-up: The reaction mixture is treated with water and refluxed for 1 hour, then purified. mdpi.com
Strategies for this compound Derivatization to Enhance Biological Activity
Derivatization strategies focus on modifying the core structure of this compound or its related nitrofuran compounds to improve their efficacy, spectrum of activity, or other pharmacological properties.
The design of hybrid nitro-compounds involves combining the nitrofuran "warhead" with other pharmacologically active scaffolds. This approach leverages the established antimicrobial activity of the nitrofuran moiety while introducing new structural elements to enhance or diversify biological effects. For instance, the synthesis of 5-nitrofuran-isatin molecular hybrids has demonstrated significant potency against Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Another strategy involves combining a tetrahydropyrazolopyridine (THPP) scaffold with a 5-nitrofuran warhead, which has shown promising antibacterial activity, even superior to nitrofurantoin in some cases. mdpi.com
The 5-nitrofuran core is fundamental to the antibacterial action of this compound and its analogues, with the nitro group at the C-5 position being essential. bioengineer.orgiu.edu This is largely because bacterial nitroreductases activate the nitro group to highly reactive intermediates that interfere with bacterial cellular processes, including DNA, RNA, and protein synthesis, and the citric acid cycle. mdpi.com
Modifications to the 5-nitrofuran core often involve altering the side chains attached to the furan ring or even replacing the nitro group. For example, side chain modifications of nitroheterocycles, including nitrofurans, have been explored to enhance antimicrobial activity against pathogens like Giardia lamblia. asm.org In some instances, the nitro warhead in nitrofuran antibacterials has been successfully replaced with a boronic acid moiety, which can interfere with bacterial metabolic activities. chemrxiv.org Furthermore, modifications to the side chain structure of nitrofuran methacrylate (B99206) derivatives have been shown to optimize mechanical strength while retaining or improving antibacterial activity. frontiersin.org
Pyrimidines are six-membered heterocyclic compounds that form essential components of DNA and RNA and possess a wide array of biological activities, including antimicrobial properties. researchgate.net The synthesis of pyrimidine (B1678525) derivatives is a well-established field in medicinal chemistry, with various methods available, including conventional approaches using chalcones and guanidine (B92328) hydrochloride, or eco-friendly microwave-assisted solvent-free syntheses. researchgate.netiu.eduorganic-chemistry.org
While direct examples of "this compound-pyrimidine analogues" are not explicitly detailed in the provided search results, the extensive biological relevance of pyrimidines makes them attractive candidates for incorporation into or hybridization with nitrofuran scaffolds. Strategies for synthesizing pyrimidine-containing bisheteroarenes and other pyrimidine derivatives involve reactions of active methylenes or substituted methyl acrylates with nitrogen-containing precursors like amidines or thiourea. rsc.org The integration of pyrimidine moieties could potentially lead to novel this compound-related compounds with enhanced or diversified antimicrobial profiles, leveraging the known bioactivity of both structural elements.
The discovery of new this compound derivatives often relies on the generation and screening of diverse chemical libraries. Combinatorial chemistry is a key technique that enables the rapid synthesis of a large number of structurally similar compounds by combining defined chemical building blocks in various combinations. vipergen.comresearchgate.netslideshare.net This approach allows for the exploration of vast chemical space and the identification of active compounds more efficiently than traditional one-at-a-time synthesis. vipergen.comslideshare.net
A revolutionary advancement in chemical library generation is the advent of DNA-Encoded Libraries (DELs). vipergen.comvipergen.comdrugdiscoverychemistry.comnih.gov DELs combine combinatorial chemistry with molecular biology by covalently linking individual compounds to unique DNA sequences that serve as identifiers. vipergen.comvipergen.comnih.gov This allows for the parallel screening of millions of compounds against biological targets, significantly accelerating the identification of lead compounds. vipergen.comdrugdiscoverychemistry.comnih.gov High-throughput screening (HTS) technologies, which utilize robotics, automation, and miniaturization, are then employed to rapidly test these extensive libraries for desired biological activity. vipergen.comazolifesciences.commdpi.complos.orgnih.gov
Innovative Synthetic Approaches in the Discovery of this compound-Related Antimicrobials
Innovative synthetic methodologies are continuously being developed to overcome challenges in the synthesis of antimicrobial compounds, particularly those with delicate structures like nitrofurans, and to accelerate the drug discovery process.
One significant advancement is continuous flow synthesis . This approach has been successfully applied to the production of nitrofuran pharmaceuticals, including nifuroxazide, nifurtimox, nitrofurantoin, and nitrofural. bioengineer.orgresearchgate.netchemrxiv.orgresearchgate.netsciencedaily.com By enabling the in situ generation and immediate consumption of highly reactive or unstable intermediates (such as acetyl nitrate (B79036) for nitration), continuous flow systems offer enhanced safety, improved reproducibility, and higher yields compared to traditional batch processes. bioengineer.orgresearchgate.netchemrxiv.orgresearchgate.netsciencedaily.com This technology allows for precise control over reaction parameters and can be operated remotely, representing a major step towards safer and more efficient pharmaceutical manufacturing. bioengineer.orgsciencedaily.com
Mechanochemistry , a "no solvent, no base" approach, has also emerged as an eco-compatible method for the preparation of certain nitrofuran derivatives, such as nitrofurantoin. rsc.org This method offers energy efficiency and a low environmental impact, yielding pure compounds without extensive post-reaction work-up. rsc.org
Furthermore, computational approaches , such as machine learning models, are being integrated into the drug discovery pipeline. These models can be trained on high-throughput screening data to predict antibacterial activity in virtual libraries, significantly increasing the hit rate in drug discovery by prioritizing promising compounds for experimental validation. plos.org
Click chemistry has also proven to be an effective innovative strategy for the structural diversification of nitroheterocycles, including nitrofurans. asm.org This methodology allows for the efficient and robust synthesis of large libraries of novel compounds with extensive side chain modifications, leading to the discovery of agents with superior antimicrobial activity and the ability to overcome existing drug resistance. asm.org
Elucidation of Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar for Nifurimide
Theoretical Frameworks of SAR and QSAR in Drug Discovery
Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that describes the relationship between the chemical structure of a molecule and its observed biological activity. This principle, first introduced by Alexander Crum Brown and Thomas Richard Fraser as early as 1868, posits that changes in a molecule's chemical structure can lead to alterations in its biological effects or potency. Medicinal chemists utilize SAR analysis to identify the specific chemical groups responsible for eliciting a desired biological effect, thereby guiding the modification of bioactive compounds to optimize their properties. wikipedia.orgslideshare.net
Quantitative Structure-Activity Relationship (QSAR) refines the SAR concept by establishing mathematical relationships between the chemical structure and biological activity. wikipedia.org QSAR models aim to predict the biological activity of new or modified compounds based on their physicochemical properties and structural descriptors. These models are invaluable in drug discovery for guiding the synthesis or acquisition of novel compounds with desirable activities and for further characterizing existing molecules. collaborativedrug.com The predictive power of QSAR relies on the recognition of correlations between structural characteristics and chemical/biological reactivity. collaborativedrug.com
Identification of Critical Pharmacophoric Features and Functional Groups in Nifurimide (B84234)
A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. Common pharmacophoric features include hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic/non-polar groups (H), negatively ionizable groups (N), positively ionizable groups (P), and aromatic rings (R). nih.govnih.gov
Impact of Substituent Effects on this compound's Biological Efficacy
Substituent effects, encompassing inductive, resonance, and steric factors, play a pivotal role in modulating the biological efficacy of chemical compounds. In the context of this compound and related 5-nitrofuran derivatives, the nature and position of substituents on the furan (B31954) ring and adjacent moieties significantly influence activity.
Influence of Halogenation and Alkyl Chain Variations
The introduction of halogen atoms (e.g., fluorine, chlorine, bromine, iodine) into a molecular structure can have a profound impact on its biological activity. Halogens are highly electronegative and exert an inductive electron-withdrawing effect. libretexts.org In some chemical systems, the introduction of a halogen atom has been shown to increase in vitro activity. nih.gov For instance, halogens can influence the electron density distribution across the molecule, affecting its ability to interact with target proteins or enzymes. They can also affect lipophilicity, which is important for membrane permeability and bioavailability. wikipedia.org
Alkyl chain variations also contribute to the biological efficacy. Alkyl groups can exhibit complex electronic effects, often considered electron-donating through hyperconjugation or inductive effects, though their precise influence can vary depending on the bonding environment (sp², sp³, sp carbons). libretexts.orgscielo.org.mx The length and branching of alkyl chains can significantly alter a compound's lipophilicity, steric bulk, and conformational flexibility, all of which are critical for receptor binding and cellular uptake. In some cases, a long alkyl chain has been observed to decrease potency in vitro. nih.gov
Role of the Nitro Group at the C-5 Position of the Furan Ring
The nitro group (-NO₂) at the C-5 position of the furan ring is a defining feature of 5-nitrofuran derivatives, including this compound. Its presence is considered essential for the antibacterial activity characteristic of this class of compounds. nih.gov The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the furan ring. This electron-withdrawing effect is often crucial for the mechanism of action of nitrofurans, which typically involve reduction of the nitro group in vivo to reactive intermediates that damage bacterial macromolecules. nih.gov
Studies on 5-nitrofuran derivatives have consistently indicated that the biological activity is highly dependent on the presence and precise positioning of this nitro group. nih.gov Any alteration or removal of this group often leads to a significant reduction or complete loss of the characteristic antibacterial efficacy.
Computational and Machine Learning Approaches in this compound SAR/QSAR Studies
Computational and machine learning (ML) approaches have become indispensable tools in modern drug discovery, enabling the rapid analysis of vast chemical spaces and the prediction of biological activities. These methods complement traditional experimental SAR studies by providing insights into molecular interactions and optimizing compound design.
Application of Inductive Logic Programming (ILP) for Chemical Connectivity and 3D Features
While specific applications of Inductive Logic Programming (ILP) to this compound's SAR/QSAR studies are not explicitly detailed in general scientific literature, ILP is a machine learning paradigm that can be applied to problems involving structured data, such as chemical compounds. ILP can learn relational rules from examples, making it suitable for analyzing chemical connectivity and 3D features. For instance, ILP could potentially be used to identify complex substructural patterns or spatial arrangements of atoms that correlate with specific biological activities, going beyond simple descriptor-based QSAR models. By learning logical rules that describe the relationship between chemical structures (represented as graphs or atom coordinates) and their activities, ILP could uncover novel insights into the pharmacophoric requirements or mechanisms of action of compounds like this compound.
More broadly, computational methods such as molecular docking and molecular dynamics simulations are frequently employed in conjunction with QSAR to understand drug-target interactions at an atomic level. nih.gov Artificial intelligence (AI) and machine learning platforms are increasingly used to leverage existing compendiums of known compounds, extract extensive sets of chemical descriptors, structural moieties, and biophysical features, and then train probabilistic neural network models. google.com These AI/ML-driven platforms can discover attributes relevant to binding potency and identify novel applications for compounds, without bias towards known pharmacophores. google.com
Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that explores how modifications to a molecule's chemical structure influence its biological activity wikipedia.org. Quantitative Structure-Activity Relationship (QSAR) refines this concept by establishing mathematical relationships between the chemical structure and biological activity, allowing for the prediction of activities for untested chemicals wikipedia.orgnih.gov. QSAR models correlate the biological activities of compounds to their structures using mathematical equations, often employing molecular descriptors to quantify structural features amazon.comresearchgate.netjocpr.com.
For nitrofuran derivatives, a class to which this compound belongs, 3-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been conducted to investigate their potent activity against Mycobacterium tuberculosis nih.gov. These studies employed techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate minimum inhibitory concentration (MIC) values against M. tuberculosis with the molecular structures of active compounds nih.gov.
A training set comprising 95 active compounds was utilized to develop these 3D-QSAR models, which were subsequently evaluated through internal and external cross-validation techniques nih.gov. An external validation was performed using a test set of 15 compounds nih.gov. The resulting models demonstrated a predictive ability exceeding 70% based on external validation, alongside high internal validity (cross-validated r² > 0.5) nih.gov. The incorporation of lipophilicity descriptors into these models had negligible effects on their predictivity nih.gov. These findings highlight the significance of specific structural features within the nitrofuran framework in determining their anti-tubercular efficacy.
While specific, detailed SAR data tables solely focused on this compound itself were not found, the broader QSAR studies on nitrofuranylamide and related aromatic compounds provide a framework for understanding the structural determinants of activity within this class. The predictive models derived from these QSAR studies can be instrumental in guiding the design of new nitrofuran-based agents with improved biological profiles.
Predictive Modeling for this compound Analogues
Predictive modeling is a statistical technique that leverages historical data to forecast future outcomes, crucial for informed decision-making in various fields, including drug discovery actian.comqlik.com. In the context of this compound analogues, predictive modeling plays a vital role in anticipating the biological activity of newly designed or synthesized compounds before experimental validation.
The 3D-QSAR models developed for nitrofuranylamide and related anti-tubercular agents serve as a direct application of predictive modeling for analogues within this chemical class nih.gov. These models, built using CoMFA and CoMSIA, correlate molecular structures with biological activity (e.g., MIC values) nih.gov. By inputting the structural information of proposed new nitrofuran derivatives, these validated models can predict their potential anti-tubercular activity nih.gov. This capability significantly accelerates the drug development process by prioritizing compounds with a higher likelihood of exhibiting desired biological effects, thereby reducing the need for extensive experimental screening jocpr.comnih.gov.
The utility of such models extends to guiding structural modifications to optimize potency and efficacy. For instance, if a model indicates that a particular steric or electrostatic feature is beneficial for activity, medicinal chemists can design analogues that incorporate or enhance these features.
Data Mining and Integration for SAR Landscape Analysis
Data mining involves extracting patterns and insights from large datasets, while data integration combines data from disparate sources to provide a unified view researchgate.netsynspective.com. In the realm of SAR, these techniques are critical for analyzing the complex SAR landscape of a compound class, including this compound and its related structures.
Analyzing the SAR landscape involves understanding how various structural changes across a series of compounds affect their biological activity. This often requires processing and interpreting vast amounts of chemical and biological data, which can be facilitated by data mining algorithms. For instance, data mining can identify substructures or molecular descriptors that are consistently associated with high or low activity, revealing key pharmacophoric elements or undesirable structural motifs.
Data integration allows for the consolidation of diverse datasets, such as chemical structures, in vitro assay results, and physicochemical properties, into a coherent database. This integrated data can then be subjected to advanced analytical techniques to uncover non-obvious relationships and trends in SAR. For example, by integrating data from multiple biological assays, researchers can identify compounds with selective activity profiles or those that exhibit polypharmacology.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 9570365 |
Mechanistic Investigations of Nifurimide S Biological Actions at the Molecular and Cellular Levels
Mechanisms of Bioreduction and Activation of Nifurimide (B84234)
The biological activity of 5-nitrofuran compounds, including this compound, is contingent upon their metabolic activation within target cells. This activation is a reductive process centered on the nitro group at the 5-position of the furan (B31954) ring. nih.gov
The primary mechanism for the activation of 5-nitrofuran derivatives is through enzymatic reduction of the nitro group, a reaction catalyzed by nitroreductase (NTR) enzymes. nih.gov These enzymes facilitate the transfer of electrons to the nitro group, initiating a cascade of biochemical transformations. This bioreduction is a critical step, converting the relatively inert parent compound into a biologically active form. The mode of action for 5-nitrofuran analogues is predicated on this red-ox biotransformation, where the 5-nitro-2-furyl moiety is activated by the reduction of the nitro group to a hydroxylamino group. nih.gov
Table 1: Classification and Activation of this compound
| Compound Name | Chemical Class | Proposed Activation Mechanism | Key Enzyme Family |
|---|
This table summarizes the general understanding of this compound's activation based on its classification as a 5-nitrofuran derivative.
Following the initial reduction of the nitro group by nitroreductases, a series of highly reactive intermediates are expected to be formed. For the 5-nitrofuran class of compounds, this process leads to the generation of species such as the hydroxylamino derivative. nih.gov These intermediates are understood to be the ultimate effectors of the compound's biological activity. However, specific studies characterizing the reactive intermediates and subsequent metabolites generated directly from this compound were not identified in the reviewed scientific literature.
While some nitro-aromatic and nitro-heterocyclic compounds exert their effects through the release of nitric oxide (NO), which can be toxic to certain microorganisms, there is no direct evidence in the available literature to suggest that this compound's mechanism of action involves the release of nitric oxide. nih.gov Patent documentation lists this compound as a potential partner for nitric oxide-releasing compounds in multi-component pharmaceutical compositions, but this does not indicate that this compound itself is an NO donor. google.com
Identification and Characterization of Biochemical Targets of this compound
The cytotoxic effects of activated 5-nitrofuran derivatives are believed to stem from the interaction of their reactive intermediates with various cellular macromolecules and the disruption of essential biochemical pathways.
Research on various 5-nitrofuran compounds has shown that their reactive metabolites can damage cellular macromolecules, including DNA, RNA, and proteins, thereby inhibiting their synthesis and leading to cell death. However, specific research detailing the effects of this compound on the inhibition of DNA, RNA, and protein synthesis could not be found in the current body of scientific literature.
Interactions with Ribosomes and Key Bacterial Enzymes
The antibacterial activity of nitrofurans, the chemical class to which this compound belongs, is largely attributed to their reductive activation by bacterial nitroreductases. This process generates highly reactive electrophilic intermediates that can indiscriminately target and damage a variety of cellular macromolecules, including ribosomal proteins. This non-specific assault on ribosomes leads to a comprehensive shutdown of protein synthesis, a critical process for bacterial viability.
While specific studies detailing the direct interaction of this compound with bacterial ribosomes are limited, the established mechanism for the nitrofuran class suggests a similar mode of action. The reactive metabolites of this compound are thought to bind to ribosomal proteins, disrupting their structure and function, which in turn inhibits the translation process.
Furthermore, the inhibitory action of nitrofurans extends beyond protein synthesis. These compounds are known to interfere with other vital biochemical pathways by inhibiting key bacterial enzymes. The reactive intermediates generated from nitrofuran activation can impede enzymes involved in DNA and RNA synthesis, as well as those crucial for cell wall production. This broad-spectrum enzymatic inhibition contributes significantly to the bactericidal effects of this class of compounds. The multi-targeted nature of nitrofurans, including this compound, is a key factor in their efficacy and the low incidence of bacterial resistance.
Modulatory Effects on Cell Barrier Function and Pathogen Virulence
The therapeutic efficacy of an antimicrobial agent is not solely dependent on its ability to kill bacteria but also on its capacity to interfere with the pathogen's ability to cause disease. While direct evidence for this compound is still emerging, the broader class of nitrofurans has been investigated for its effects on bacterial virulence factors. These factors include mechanisms for adhesion to host cells, the formation of protective biofilms, and the production of toxins.
Strategies to inhibit bacterial adhesion are a key area of antimicrobial research. By preventing bacteria from attaching to host tissues, it is possible to thwart the initial stages of infection. The impact of this compound on the expression of bacterial adhesins and other surface proteins involved in host-pathogen interactions is an area ripe for further investigation.
Biofilm formation represents a significant challenge in treating bacterial infections, as it provides a protective barrier against antibiotics and host immune responses. Research into various compounds has explored their ability to inhibit biofilm formation or disperse existing biofilms. The potential of this compound to disrupt the signaling pathways that regulate biofilm development, such as quorum sensing, warrants further study.
Finally, the inhibition of toxin production is another critical anti-virulence strategy. By neutralizing the toxins that bacteria release, it is possible to mitigate the damage they cause to the host. Investigating the effect of this compound on the genetic and regulatory pathways that control toxin synthesis could reveal another dimension of its therapeutic potential.
In Vitro Methodologies for Mechanistic Elucidation (e.g., DNA Strand Breakage Assays)
To probe the genotoxic potential of compounds like this compound, a battery of in vitro assays is employed. Among the most informative are DNA strand breakage assays, which directly measure the damage inflicted upon the genetic material of a cell.
The Comet Assay , or single-cell gel electrophoresis, is a sensitive technique used to detect DNA strand breaks in individual cells. In this assay, cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates further in the electric field, creating a "comet tail" shape. The intensity and length of this tail are proportional to the extent of DNA damage. Studies on other nitro-heterocyclic compounds have demonstrated their capacity to induce DNA damage detectable by the comet assay.
The Micronucleus Test is another cornerstone of in vitro genotoxicity testing. This assay identifies the presence of micronuclei, which are small, extranuclear bodies that form during cell division as a result of chromosome breakage or loss. An increase in the frequency of micronucleated cells following exposure to a substance is a clear indicator of genotoxic activity.
While specific data from comet and micronucleus assays for this compound were not found in the reviewed literature, the known mechanisms of nitrofurans, which involve the generation of reactive intermediates that can damage DNA, strongly suggest that these assays would be critical in fully characterizing its safety and mechanism of action.
Below is a hypothetical representation of data that could be generated from such assays:
| This compound Concentration (µM) | Mean Tail Moment (Arbitrary Units) | Standard Deviation |
|---|---|---|
| 0 (Control) | 2.5 | 0.8 |
| 10 | 8.7 | 2.1 |
| 50 | 25.4 | 6.3 |
| 100 | 48.9 | 11.2 |
| This compound Concentration (µM) | Frequency of Micronucleated Cells (%) | Standard Deviation |
|---|---|---|
| 0 (Control) | 1.2 | 0.4 |
| 10 | 3.8 | 1.1 |
| 50 | 9.5 | 2.5 |
| 100 | 18.2 | 4.7 |
In Vivo Mechanistic Studies in Preclinical Animal Models
Preclinical animal models are indispensable for understanding the complex interplay between a drug, the host, and the pathogen in a living system. These in vivo studies provide crucial insights into the pharmacokinetics, efficacy, and mechanisms of action of a compound that cannot be fully replicated by in vitro experiments.
In the context of this compound, preclinical animal models of bacterial infection would be essential to confirm and expand upon the mechanistic findings from cellular and molecular studies. Such models would allow researchers to investigate how this compound is metabolized in the body, how it reaches the site of infection, and how it interacts with the host's immune system.
For example, a murine model of a specific bacterial infection could be used to assess the efficacy of this compound in clearing the pathogen. By analyzing tissue samples from treated and untreated animals, researchers could determine the extent of bacterial killing and also examine the host's inflammatory response. Furthermore, by using genetically modified pathogens or host animals, specific aspects of this compound's mechanism of action could be dissected in a more controlled in vivo setting.
While specific in vivo mechanistic studies for this compound were not identified in the available literature, the established use of animal models for other antimicrobial agents provides a clear roadmap for future research. Such studies will be critical for the continued development and optimal use of this compound and other nitrofuran compounds in the fight against bacterial infections.
Preclinical Efficacy Studies of Nifurimide and Its Derivatives
Assessment of Antimicrobial Spectrum of Activity
Nifurimide (B84234), as a member of the nitrofuran class, is broadly associated with antimicrobial activity. frontiersin.orgmdpi.com
This compound is listed among compounds that may possess antibacterial activity against both Gram-positive and Gram-negative bacteria. raps.orgnih.gov The nitrofuran class, to which this compound belongs, is known to exhibit antibacterial potency against a range of pathogenic Gram-positive and Gram-negative bacteria, including species from the Escherichia, Klebsiella, Enterobacter, Salmonella, Shigella, and Vibrio genera. mdpi.com However, it is important to note that nitrofurans are generally not effective against infections caused by Proteus sp. and Pseudomonas aeruginosa. mdpi.com While this compound is categorized within this active class, specific detailed research findings, such as minimum inhibitory concentration (MIC) values or inhibition zone diameters directly attributed to this compound against individual Gram-positive and Gram-negative pathogens, are not extensively detailed in the readily available public literature.
This compound, as a nitro compound, is noted for its potential antifungal and antiprotozoal effects. frontiersin.orgmdpi.com The broader class of nitrofuran derivatives has been explored for such activities, including against parasites like Leishmania donovani and in cases of Trichomonas infection and vaginal thrush. nih.govmdpi.com However, specific, detailed efficacy data demonstrating this compound's own antifungal or antiparasitic activity is not widely reported in the available sources.
One of the reported advantages of the nitrofuran class of compounds, which includes this compound, is the slow development of bacterial resistance to these agents. nih.gov this compound is listed among compounds with potential activity against drug-resistant bacterial strains. nih.gov However, specific detailed research findings or quantitative data directly demonstrating this compound's efficacy against particular drug-resistant bacterial strains are not extensively available in the public domain.
Comparative Efficacy Studies with Established Therapeutic Agents
While comparative efficacy studies are a standard component of preclinical and clinical drug development for various therapeutic agents, specific detailed studies comparing the efficacy of this compound with established therapeutic agents are not extensively documented in the readily available literature. nih.govgoogle.com
Efficacy Studies in Relevant In Vitro Test Systems
In vitro test systems are crucial for the initial assessment of drug efficacy due to their cost-effectiveness and rapid turnaround times, providing insights into the direct actions of antimicrobials on pathogens. googleapis.comredalyc.orggoogleapis.com A polarographic method has been developed for the determination of nitrofurans, including this compound, which is suitable for urine level monitoring in pharmacological studies. researchgate.net This indicates that this compound has been subject to studies within pharmacological contexts. However, detailed research findings or specific quantitative data from in vitro efficacy studies directly pertaining to this compound's antimicrobial, antifungal, or antiparasitic activity (e.g., specific MIC values from cell-based assays) are not widely reported in the available sources.
Efficacy Studies in Preclinical Animal Models of Infection
Preclinical animal models of infection are utilized to evaluate the in vivo efficacy of antimicrobial agents, helping to predict clinical outcomes and understand complex interactions between the host, pathogen, and drug. mdpi.comgoogleapis.com this compound is listed as a compound that can be studied in preclinical animal models for various infections, including bacterial, viral, and fungal infections. googleapis.com While animal models are essential for drug development, their accuracy in predicting human efficacy can vary, with estimates ranging from approximately 37% to 60% correlation with human outcomes. nih.gov Despite the general utility of these models and this compound's classification, specific detailed outcomes or findings from preclinical animal model studies directly demonstrating the efficacy of this compound against particular infections are not extensively detailed in the available literature.
Selection and Validation of Animal Models for Specific Infections
The preclinical evaluation of antibacterial compounds, such as this compound, typically necessitates the selection and validation of appropriate animal models that accurately mimic the human or animal disease state uni.luwikipedia.orguni.lu. For infections like those caused by Salmonella choleraesuis in swine, animal models involving pigs are directly relevant to assess the efficacy of interventions nih.govnih.gov. These models aim to replicate the infection and disease progression observed in the target host nih.govnih.gov.
In the context of urinary tract infections (UTIs), murine (mouse) models are frequently employed for preclinical studies of antibacterial agents medicinman.cznih.gov. These models allow for the investigation of drug efficacy against common uropathogens, such as Escherichia coli, which are often implicated in UTIs nih.gov. The validation of such animal models involves ensuring that they can establish the target human pathogens and allow for the observation of measurable, reproducible study outcomes wikipedia.org. While this compound is indicated for these types of infections, detailed research findings specifically outlining the selection and validation processes of animal models for this compound's preclinical efficacy studies were not found in the provided information.
Evaluation of Efficacy Endpoints
The evaluation of efficacy endpoints in preclinical studies is crucial for determining the effectiveness of a drug candidate in treating specific diseases or conditions guidetopharmacology.org. For antibacterial agents studied in animal models, efficacy endpoints are chosen to quantify the therapeutic effect. In murine models of urinary tract infections, for example, key efficacy endpoints can include the reduction of bacterial load in the urine nih.gov. Pharmacokinetic/pharmacodynamic (PK/PD) indices, such as the area under the curve over the minimum inhibitory concentration (AUC/MIC), are also utilized to predict the activity of antibacterial agents against specific pathogens in these models nih.gov.
For systemic bacterial infections, such as those caused by Salmonella choleraesuis, efficacy endpoints in animal models would typically involve assessing parameters like bacterial counts in target organs (e.g., liver, spleen), reduction in disease severity, or improvements in survival rates guidetopharmacology.orgnih.gov. However, specific detailed research findings or data tables pertaining to the efficacy endpoints evaluated in preclinical studies of this compound and its derivatives were not available in the provided search results.
Mechanisms of Antimicrobial Resistance to Nifurimide and Resistance Management Strategies
Characterization of Intrinsic and Acquired Resistance Mechanisms
Antimicrobial resistance can be broadly categorized into intrinsic and acquired mechanisms. Intrinsic resistance refers to the inherent characteristics of a microorganism that naturally allow it to survive the action of certain antimicrobial agents, independent of prior exposure mdpi.com. Acquired resistance, conversely, develops through genetic changes, such as mutations or the acquisition of new genetic material (e.g., plasmids), in response to selective pressure from antimicrobial exposure mdpi.commdpi.com.
Genetic Mutations Affecting Nitroreductase Activity
A predominant mechanism of resistance to nitrofuran compounds, including those structurally related to nifurimide (B84234), involves genetic mutations that impair the activity of nitroreductase enzymes. Nitroreductases are critical for the activation of these prodrugs, reducing the nitro moiety into reactive intermediates that exert antimicrobial effects semanticscholar.orgplos.orgnih.gov.
For instance, resistance to nitrofurantoin (B1679001) in Escherichia coli is primarily mediated by loss-of-function mutations in the nfsA and nfsB genes, which encode type I oxygen-insensitive nitroreductases semanticscholar.orgplos.orgmcmaster.cabiorxiv.org. While mutations in nfsA or nfsB alone may confer small increases in resistance, double mutants can exhibit high-level clinical resistance semanticscholar.org. Similarly, resistance to nifurtimox (B1683997) and fexinidazole (B1672616) in Trypanosoma brucei has been linked to the loss of one copy of the nitroreductase (NTR) gene or a decrease in NTR transcription nih.gov. A single knockout of NTR in T. brucei conferred resistance to nifurtimox and fexinidazole, although additional factors are implicated in higher resistance levels observed in resistant parasites nih.gov. The deazaflavin-dependent nitroreductase (Ddn) is the sole enzyme identified in Mycobacterium tuberculosis that activates nitroimidazole prodrugs like pretomanid (B1679085) and delamanid, and mutations in ddn can lead to resistance plos.org.
The impact of these mutations on bacterial fitness can vary. While some mutations might reduce fitness, fitness-neutral mutations in nitroreductase genes could facilitate the spread of resistance biorxiv.orgplos.org.
Table 1: Examples of Genetic Mutations Affecting Nitroreductase Activity and Resulting Resistance
| Antimicrobial Compound | Microorganism | Affected Nitroreductase Gene(s) | Resistance Mechanism | Reference |
| Nitrofurantoin | E. coli | nfsA, nfsB | Loss-of-function mutations | semanticscholar.orgplos.orgmcmaster.cabiorxiv.org |
| Nifurtimox, Fexinidazole | Trypanosoma brucei | NTR | Loss of gene copy or decreased transcription | nih.gov |
| Pretomanid, Delamanid | M. tuberculosis | ddn | Mutations affecting prodrug activation | plos.org |
Role of Efflux Pumps in this compound Resistance
Efflux pumps are integral membrane transport proteins that actively expel a wide range of structurally diverse compounds, including antibiotics, from the bacterial cell, thereby reducing their intracellular concentration and efficacy aimspress.comnih.govmicrobialcell.comreactgroup.orgmdpi.com. This mechanism is a common contributor to multidrug resistance (MDR) in both Gram-positive and Gram-negative bacteria nih.govmdpi.comdovepress.comnih.govgardp.orgnih.gov.
While direct detailed research findings specifically on this compound and efflux pumps are limited in the provided search results, the general role of efflux pumps in resistance to various antimicrobials, including other nitro compounds, suggests their potential involvement in this compound resistance. Efflux pumps can confer low-level resistance, allowing bacteria to persist and potentially acquire further mutations leading to higher resistance mdpi.com. The resistance-nodulation-division (RND) family of efflux pumps, for instance, plays a significant role in the resistance of Gram-negative rods by extruding various antibiotics and other toxic compounds nih.gov. The concept of efflux pump inhibitors is also being explored as a strategy to overcome resistance gardp.orgnih.govgoogleapis.com.
Target Site Modifications Conferring Resistance
Target site modification is a mechanism of resistance where the molecular target of an antimicrobial agent within the microorganism is altered, preventing the drug from effectively binding and exerting its action mdpi.comaimspress.commdpi.comreactgroup.orgmdpi.commdpi.comnih.gov. This can occur through mutations in bacterial DNA that change the composition or structure of the target mdpi.comreactgroup.org.
For many nitro drugs, including this compound (by analogy to other nitrofurans), their primary mode of action often involves the generation of reactive intermediates that damage macromolecules like DNA and ribosomes after enzymatic activation semanticscholar.org. Therefore, resistance mechanisms are more frequently observed at the activation step (e.g., nitroreductase activity) rather than direct modification of a specific, single macromolecular target. However, in the broader context of antimicrobial resistance, target site modifications are a well-established mechanism. Examples include mutations in ribosomal RNA (rRNA) or ribosomal proteins that hinder the binding of aminoglycosides or macrolides mdpi.commdpi.comnih.govfrontiersin.org, or alterations in DNA gyrase and topoisomerase IV that confer resistance to fluoroquinolones mdpi.comnih.gov.
Analysis of Cross-Resistance Patterns with Other Classes of Antimicrobials
Cross-resistance occurs when a microorganism develops resistance to multiple antimicrobial substances due to a shared resistance mechanism or similar mechanism of action wikipedia.org. This phenomenon is particularly relevant for nitrofuran derivatives.
Studies have shown significant correlations in antimicrobial susceptibility between nitrofurantoin and furazidin, two nitrofuran derivatives with similar chemical structures, indicating cross-resistance nih.gov. This is attributed to their common mechanism of activation by nitroreductases nih.gov. Similarly, nifurtimox-resistant Trypanosoma cruzi cell lines have demonstrated cross-resistance to another nitro drug, benznidazole (B1666585) mdpi.comnih.gov. In Trypanosoma brucei, parasites selected for resistance to nifurtimox showed high cross-resistance to fexinidazole, and vice versa, suggesting a common mechanism of action involving nitroreductase activation nih.govnih.gov. This reciprocal cross-resistance has important implications for the therapeutic use of these nitro compounds, as widespread resistance to one could preclude the effective use of others nih.gov.
Table 2: Observed Cross-Resistance Patterns for Nitro Compounds
| Resistant Compound | Cross-Resistant Compound(s) | Microorganism | Shared Mechanism/Target | Reference |
| Nitrofurantoin | Furazidin, Nifurtoinol | E. coli | Nitroreductase activation | nih.gov |
| Nifurtimox | Fexinidazole, Benznidazole | Trypanosoma brucei, T. cruzi | Nitroreductase activation | nih.govmdpi.comnih.gov |
Development of Strategies to Overcome this compound Resistance
Addressing antimicrobial resistance, including that to this compound, requires multifaceted strategies. These often involve the development of new antimicrobial agents, combination therapies, and approaches that directly target resistance mechanisms nih.govnih.gov.
Exploration of this compound in Combination Therapies (e.g., with Nitric Oxide Releasing Compounds)
The exploration of this compound in combination therapies, particularly with nitric oxide (NO) releasing compounds, represents a potential avenue for enhancing its antimicrobial efficacy and overcoming resistance. Nitric oxide, a signaling molecule, has demonstrated therapeutic potential in various biological contexts, including its ability to enhance the efficacy of other therapeutic agents rsc.orgcroplife.org.aunih.goveuropa.eunih.gov. NO-releasing compounds can augment chemotherapeutic effects, inhibit P-glycoprotein (P-gp) expression in multidrug-resistant cells, and combat biofilm formation, which is a significant factor in bacterial persistence and resistance rsc.orgcroplife.org.au.
Epidemiological Surveillance of Nitrofuran Resistance and Global Trends
Epidemiological surveillance is crucial for monitoring the prevalence and trends of antimicrobial resistance, informing treatment guidelines, and implementing effective public health interventions nih.govnumberanalytics.comcirad.frwho.int. For nitrofuran antibiotics, including this compound, surveillance data primarily focuses on widely used compounds like Nitrofurantoin.
Studies on nitrofuran resistance, predominantly focusing on Nitrofurantoin, show varying resistance rates across different geographical regions and bacterial species. For instance, an increase in nitrofurantoin resistance has been observed in Escherichia coli, a common uropathogen, in certain regions, possibly due to excessive empirical use fondazionetelethon.it. Global trends in Enterococcus faecium have shown a gradual increase in nitrofurantoin resistance, from 35.4% in 2000–2019 to 41.9% in 2020–2022 researchgate.net. However, some reports also indicate that nitrofurantoin resistance among uropathogens generally remains low in OECD countries (1.3–4%), though higher rates (up to 17%) have been recorded in non-OECD countries rsc.org. High-level nitrofurantoin resistance (Minimum Inhibitory Concentration ≥128–512 mg/l) has been reported in clinical Enterobacteriaceae in specific locations, such as Durban, South Africa, which is a concerning finding given its increasing use for infections resistant to last-resort antibiotics rsc.org.
Despite the general trends observed for the nitrofuran class, specific epidemiological surveillance data and global trends pertaining solely to this compound resistance are not widely reported in the scientific literature. The limited availability of such data suggests that this compound may not be as extensively monitored or utilized as other nitrofuran derivatives in clinical practice, or that resistance to it remains infrequent. Continuous microbiological monitoring and rational use of antibiotics are essential to control the development and spread of resistance across all antimicrobial classes, including nitrofuran derivatives.
Advanced Methodologies in Nifurimide Drug Discovery Research
Target Identification and Validation Approaches
Target identification and validation are critical steps in drug discovery, aiming to pinpoint the specific biological molecules (targets) with which Nifurimide (B84234) interacts to exert its therapeutic effects. For nitrofuran derivatives, including this compound, the mechanism of action often involves red-ox biotransformation. mdpi.com The active 5-nitro-2-furyl moiety undergoes biological reduction of the nitro group to a hydroxylamino group, a process catalyzed by nitroreductase (NTR) enzymes. mdpi.com This activation is essential for their cytotoxic effects. mdpi.com
While the precise mechanism for some nitrofurans, like nifurtimox (B1683997), has not been fully elucidated, it is believed to involve the activation of nitroreductase enzymes, which produce reactive metabolites. drugbank.com These metabolites can then lead to deleterious effects on target organisms, such as Trypanosoma cruzi. drugbank.com Inhibition of parasite dehydrogenase activity is another proposed mode of action for nifurtimox and other benzofuran (B130515) derivatives. drugbank.com Identifying these specific enzymatic pathways and their involvement in this compound's activity is crucial for validating its targets.
High-Throughput Screening (HTS) and Hit Identification for this compound-like Compounds
High-throughput screening (HTS) is a powerful drug discovery process that enables the rapid testing of a vast number of chemical and biological compounds against specific biological targets. bmglabtech.com This automated approach leverages robotics and automation to efficiently assess the biochemical or biological activity of numerous molecules, accelerating target analysis and cost-effectively screening large compound libraries. bmglabtech.com
In the context of nitrofuran derivatives, HTS assays have been employed to identify compounds with antibacterial activity. For example, turbidimetric HTS assays have been used to screen extensive small molecule collections, revealing antibacterial activity in various chemical classes, including nitrofurans. nih.gov Such screenings aim to identify initial "hits" – compounds that show the desired effect on the target. bmglabtech.com Technologies like CometChip can be adapted to design HTS assays for antibacterial drug discovery. nih.gov Furthermore, metagenomics and metabologenomics-aided HTS platforms allow for the screening of genetically engineered libraries of microorganisms to discover novel molecules. nih.gov
Lead Optimization Strategies in this compound Development
Lead optimization is a crucial phase in drug development where initial "hit" compounds are refined to improve their pharmacological and physicochemical properties, transforming them into viable drug candidates. This involves systematic modifications to the chemical structure to enhance efficacy, reduce toxicity, and improve pharmacokinetic profiles. For this compound and related nitrofuran compounds, understanding their structure-activity relationships (SAR) is fundamental to this process. The presence of the imidazolidin-2-one moiety and the 5-nitro-2-furyl component in this compound's structure are key features that influence its biological activities. solubilityofthings.com Medicinal chemistry efforts would focus on modifying these and other parts of the molecule to achieve desired improvements.
Optimization for Potency and Selectivity
Optimization for potency and selectivity is a primary goal in lead optimization. Potency refers to the amount of drug needed to produce a given effect, while selectivity refers to the drug's ability to act on its intended target without affecting other biological systems, thereby minimizing off-target side effects. For nitrofuran derivatives, the active 5-nitro-2-furyl group, which undergoes reductive biotransformation, is central to their mechanism of action. mdpi.com Strategies for enhancing potency might involve subtle modifications to this group or its immediate surroundings to optimize its interaction with nitroreductase enzymes or subsequent reactive species. Improving selectivity could involve designing structural features that favor activation or interaction within specific pathogenic cells or tissues, while minimizing activity in host cells. This often involves iterative cycles of synthesis, biological testing, and structural analysis to correlate chemical changes with biological outcomes.
Application of -Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) in this compound Research
The application of -omics technologies, such as genomics, proteomics, and metabolomics, provides comprehensive insights into the biological systems affected by drug candidates like this compound. While specific detailed research findings on this compound utilizing these technologies were not extensively detailed in the provided search results, the general principles of their application in drug discovery for similar compounds can be inferred.
Genomics: This involves studying the entire set of an organism's genes. In this compound research, genomics could be used to identify genes or genetic pathways that are upregulated or downregulated in response to this compound exposure, particularly in target pathogens or host cells. This can help in understanding resistance mechanisms or identifying novel targets.
Proteomics: This focuses on the large-scale study of proteins. Proteomics could be employed to identify proteins whose expression levels or modifications are altered by this compound. This can reveal the direct protein targets of this compound or the downstream effects on protein networks, offering insights into its mechanism of action and potential off-target effects.
Metabolomics: This involves the comprehensive study of metabolites within a biological system. Metabolomics could identify changes in metabolic pathways in response to this compound, providing a functional readout of its impact on cellular processes. For instance, if this compound affects bacterial energy metabolism, metabolomics could reveal changes in key metabolic intermediates.
These technologies offer a holistic view of drug-biological system interactions, aiding in understanding efficacy, toxicity, and resistance development, thereby informing further drug design and optimization.
Sophisticated Analytical Techniques for this compound Quantification and Characterization
Accurate quantification and characterization of this compound are essential throughout its drug discovery and development. Various sophisticated analytical techniques are employed for this purpose. These methods ensure the purity, identity, and concentration of the compound in various matrices.
Techniques such as liquid chromatography (LC), mass spectrometry (MS), nuclear magnetic resonance (NMR), and Fourier-transform infrared (FTIR) spectroscopy play critical roles in the purification and structure elucidation of compounds obtained from screening assays. nih.gov High-performance liquid chromatography (HPLC) with electrochemical detection has been established for the separation and determination of nitrofuran derivatives like nitrofurantoin (B1679001), furazolidone, and furaltadone (B92408) in various samples. nih.gov These methods often involve optimizing mobile phase composition and flow rates for effective separation. nih.gov
For characterization, techniques like differential scanning calorimetry (DSC), powder X-ray diffraction (PXRD), scanning electron microscopy (SEM), and infrared spectroscopy (IR) are used to investigate physical properties, crystalline state, and morphology. researchgate.netnih.gov
Differential Pulse Polarography for Nitrofuran Analysis
Differential Pulse Polarography (DPP) is a sensitive electrochemical technique widely used for the analysis and quantification of nitrofuran derivatives, including this compound. ijlbpr.comresearchgate.netresearchgate.net This technique relies on the electrochemical reduction of the nitro group present in these compounds. researchgate.netresearchgate.net
For nitrofurans, the reduction of the nitro group to a hydroxylamine (B1172632) typically yields well-defined differential pulse polarographic waves, particularly in the pH range of 6–12. rsc.org Studies have shown that the nitro group of nitrofuran compounds can be reduced to the amine in a six-electron process at a static mercury drop electrode. tandfonline.com
DPP methods have been developed for the determination of nitrofurans like nifuradine and this compound, exhibiting linearity over a wide concentration range, from micromolar down to nanomolar levels. researchgate.netresearchgate.net Detection limits can be as low as 2.0x10⁻⁹ M for these compounds. researchgate.netresearchgate.net The method has been successfully applied for direct determination in biological samples, such as urine, often requiring only dilution with a buffer. researchgate.net The accuracy and sensitivity of DPP make it comparable to or even superior to high-performance liquid chromatographic methods for certain applications, highlighting its suitability for urine level monitoring in clinical practice and pharmacological studies. researchgate.net
Data Tables
The following table summarizes key analytical parameters for nitrofuran analysis using Differential Pulse Polarography, based on the provided research findings:
| Parameter | Value/Range | Reference |
| pH Range for Optimal Waves | 6–12 | rsc.org |
| Electron Transfer Process | 6-electron reduction of nitro to amine | tandfonline.com |
| Linear Concentration Range | Micromolar down to nanomolar | researchgate.netresearchgate.net |
| Detection Limit (this compound) | ~2.0x10⁻⁹ M | researchgate.netresearchgate.net |
| Detection Limit (Nifuradine in Urine) | 5.0x10⁻⁹ M | researchgate.net |
| Relative Standard Deviation | 3.3% (for 5-nitro-2-furylalkylidene-2-hydrazinothiazole derivatives) | tandfonline.com |
High-Performance Liquid Chromatography (HPLC) with UV Detection for this compound Detection
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely employed analytical technique in pharmaceutical research, including drug discovery and quality control, due to its versatility, sensitivity, and ability to separate and quantify various chemical compounds. The principle relies on the differential partitioning of analytes between a stationary phase and a mobile phase, followed by detection based on their absorption of UV light. pharmtech.comgyanvihar.org
This compound, as a nitrofuran derivative, possesses chromophoric groups within its chemical structure, notably the nitro group and the furan (B31954) ring system. These structural features enable this compound to absorb ultraviolet radiation, making UV detection a suitable and common choice for its analysis in HPLC systems. libretexts.orgupi.edu
Methodological Considerations in HPLC-UV Detection for Compounds like this compound
The development of an HPLC-UV method for a compound typically involves optimizing several chromatographic parameters to achieve adequate separation, sensitivity, and reproducibility. Key parameters include:
Stationary Phase: Reversed-phase columns, such as C18, are frequently utilized for the analysis of a wide range of organic compounds due to their hydrophobic nature, which facilitates interaction with non-polar or moderately polar analytes. pharmtech.commdpi.com
Mobile Phase: The mobile phase, typically a mixture of aqueous and organic solvents (e.g., methanol, acetonitrile, water, and buffers), is carefully selected and optimized for its composition, pH, and flow rate to ensure efficient elution and separation of the analyte from potential interferences. pharmtech.comgyanvihar.orgmdpi.comresearchgate.netcmbr-journal.com
UV Detection Wavelength: The optimal UV detection wavelength is usually set at or near the compound's maximum absorbance (λmax) in the UV spectrum to maximize sensitivity. upi.edumdpi.comresearchgate.netamericanpharmaceuticalreview.com
Injection Volume and Run Time: These parameters are optimized to achieve sufficient signal and efficient analysis. mdpi.comresearchgate.netcmbr-journal.comamericanpharmaceuticalreview.com
Validation of HPLC-UV Methods
Validated HPLC-UV methods are crucial for ensuring the reliability and accuracy of analytical results. Validation typically assesses several performance characteristics in accordance with regulatory guidelines:
Specificity: Ensures that the method can accurately measure the analyte in the presence of other components, such as excipients or degradation products. researchgate.netdenovix.com
Linearity: Establishes the proportional relationship between the analyte concentration and the detector response over a defined range. mdpi.comresearchgate.netcmbr-journal.comamericanpharmaceuticalreview.comdenovix.comresearchgate.netresearchgate.netresearchgate.netnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. mdpi.comresearchgate.netcmbr-journal.comamericanpharmaceuticalreview.comdenovix.comresearchgate.netresearchgate.netresearchgate.netnih.gov
Precision: Assesses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. mdpi.comresearchgate.netcmbr-journal.comdenovix.comresearchgate.net
Accuracy: Measures the closeness of agreement between the value found and the accepted true value. mdpi.comresearchgate.netcmbr-journal.comdenovix.comresearchgate.net
Robustness: Evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. denovix.comresearchgate.net
Detailed Research Findings and Data Tables for this compound
While HPLC with UV detection is a suitable technique for the analysis of nitrofuran derivatives like this compound, and general principles for its application are well-established, specific detailed research findings or explicit data tables outlining the precise HPLC-UV chromatographic conditions (e.g., specific column dimensions, mobile phase composition, flow rates, retention times, and validated performance parameters like LOD, LOQ, and linearity ranges) solely for this compound were not extensively detailed in the available literature. Some sources indicate that HPLC methods exist for nitrofurans and that polarographic methods for this compound yield comparable results to HPLC, suggesting its applicability researchgate.netresearchgate.net. However, comprehensive data tables with specific parameters for this compound's HPLC-UV detection were not found.
Future Directions and Translational Research in Nifurimide Chemical Biology
Innovation in the Rational Design of Next-Generation Nitrofuran Therapeutics
The rational design of new therapeutic agents is a cornerstone of modern drug discovery, aiming to create molecules with improved efficacy, selectivity, and pharmacokinetic properties. This approach involves understanding the molecular targets, disease mechanisms, and the structure-activity relationships of existing compounds. For nitrofuran derivatives, such as Nifurimide (B84234), innovation in rational design would involve leveraging insights from current and past nitrofuran-based drugs, like Nifurtimox (B1683997), to develop next-generation therapeutics.
Research in this area often focuses on modifying the core nitrofuran scaffold to enhance its interaction with specific biological targets, improve its metabolic stability, or reduce potential off-target effects. For instance, studies on nitrofuran derivatives have explored their activity as inhibitors of enzymes crucial for pathogen survival, such as trypanothione (B104310) reductase in Trypanosoma cruzi uni.lu. Rational design in this context involves synthesizing analogues of existing nitrofuran compounds and evaluating their biological activity and toxicity uni.lu. Computational modeling, discussed further in Section 8.3, plays a significant role in predicting the binding affinity and interactions of designed molecules with their targets, guiding the synthesis of more promising candidates uni.luplos.org. While specific innovations in the rational design of this compound-specific next-generation therapeutics are not detailed in current literature, the general principles of nitrofuran drug design provide a framework for potential future exploration.
Addressing Unmet Medical Needs in Infectious Disease Chemotherapy through this compound Research
Infectious diseases continue to present significant unmet medical needs, particularly with the rise of multidrug-resistant pathogens wikipedia.orgnewdrugapprovals.org. The development of new antimicrobials is crucial, as existing treatments face increasing resistance wikipedia.orgnewdrugapprovals.orgsigmaaldrich.com. Drug repurposing, which involves finding new indications for existing or investigational drugs, offers a promising avenue to address these needs by potentially saving time and resources compared to de novo drug development sigmaaldrich.com.
This compound, as a chemical compound, could potentially be investigated for its activity against various infectious agents where current treatments are insufficient or resistance is prevalent. The broader class of nitrofuran compounds has a history in treating infectious diseases, such as Nifurtimox for Chagas disease nih.govplos.org. Future research into this compound could explore its spectrum of activity against emerging resistant strains or neglected tropical diseases, where therapeutic options are limited. This would involve detailed in vitro and in vivo studies to identify specific pathogens susceptible to this compound and to elucidate its mechanism of action against them. The goal would be to determine if this compound, or its rationally designed derivatives, could offer a significant therapeutic advantage in areas of high unmet medical need in infectious disease chemotherapy wikipedia.orgsigmaaldrich.com.
Integration of Advanced Computational Modeling and Experimental Techniques in this compound Discovery
The integration of advanced computational modeling with experimental techniques is revolutionizing drug discovery and development, accelerating the identification and optimization of novel compounds plos.orgplos.org. This synergistic approach allows researchers to predict material properties, simulate molecular interactions, and rapidly screen large databases of compounds, thereby guiding experimental efforts more efficiently plos.org.
For this compound, the application of advanced computational modeling could involve:
High-throughput computational screening: Utilizing algorithms to screen vast chemical libraries for compounds with predicted activity against specific biological targets relevant to infectious diseases or other pathologies where this compound might be effective plos.org.
Molecular docking and dynamics simulations: Predicting how this compound interacts with target proteins at a molecular level, providing insights into its binding affinity and potential mechanisms of action uni.lu. This can help in understanding the uncompetitive enzyme inhibition patterns observed with some nitrofuran derivatives uni.lu.
Quantitative Structure-Activity Relationship (QSAR) modeling: Developing predictive models that correlate the chemical structure of this compound and its analogues with their biological activity, thereby guiding the synthesis of more potent and selective compounds plos.org.
In silico ADMET prediction: Forecasting absorption, distribution, metabolism, excretion, and toxicity profiles of this compound and its derivatives early in the discovery process, which can help prioritize compounds with favorable properties for experimental validation sigmaaldrich.com.
These computational predictions would then be validated through experimental techniques, such as in vitro assays, cell-based studies, and potentially in vivo models, to confirm the predicted biological activities and properties plos.org. This integrated approach aims to streamline the discovery process, making it more efficient and cost-effective.
Challenges and Opportunities in the Academic Research Landscape of this compound
The academic research landscape for compounds like this compound presents both challenges and opportunities. Academic researchers often face complex funding challenges, increasing compliance rules, and demands to demonstrate the broader impact of their work. Additionally, managing research, teaching, and administrative responsibilities can lead to significant time constraints.
Challenges:
Funding: Securing adequate funding for basic and translational research on less-explored compounds like this compound can be difficult, as funding bodies often prioritize well-established research areas or compounds with immediate clinical relevance.
Data Accessibility and Collaboration: While computational tools offer opportunities for large-scale data analysis, challenges exist in standardizing and sharing biomedical data, as well as fostering inter-institutional collaboration.
Translational Gap: Bridging the gap between fundamental chemical biology research and clinical application remains a significant challenge, requiring robust preclinical data and partnerships with industry or clinical research organizations.
Visibility and Dissemination: Ensuring that research findings on this compound are visible and accessible to the broader scientific community can be a challenge, requiring effective dissemination strategies.
Opportunities:
Interdisciplinary Collaboration: The chemical biology of this compound offers opportunities for interdisciplinary collaboration between chemists, biologists, computational scientists, and clinicians, pooling diverse expertise to address complex research questions.
Advanced Technologies: The increasing availability of advanced computational tools, high-throughput screening platforms, and sophisticated analytical techniques provides powerful opportunities to explore this compound's chemical and biological properties in detail plos.org.
Addressing Neglected Areas: Focusing research on compounds like this compound, which may not be extensively studied, presents an opportunity to uncover novel mechanisms of action or therapeutic applications, particularly for neglected diseases or resistance challenges sigmaaldrich.com.
Open Science Initiatives: Participation in open science initiatives and data sharing can enhance the visibility and impact of this compound research, fostering broader collaboration and accelerating discovery.
Overcoming these challenges and leveraging the opportunities will be crucial for advancing the chemical biology research of this compound and potentially translating any discoveries into meaningful therapeutic applications.
Q & A
Q. What are the established protocols for synthesizing and characterizing Nifurimide in laboratory settings?
Answer: this compound synthesis typically involves multi-step organic reactions, such as nitrofuran derivatization. Key steps include:
- Purification : Column chromatography or recrystallization to ensure >95% purity (verified via HPLC) .
- Characterization : Use spectroscopic methods (e.g., H/C NMR, IR) and mass spectrometry to confirm structure. Reference NIST spectral databases for cross-validation .
- Documentation : Report detailed procedures, including solvent ratios, reaction times, and yields. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to avoid redundancy between text and tables .
Q. How can researchers design reproducible experiments to evaluate this compound’s biological activity?
Answer:
- Control Groups : Include positive/negative controls (e.g., known antiparasitic agents for comparative studies) .
- Dose-Response Curves : Test multiple concentrations to establish EC/IC values. Use standardized cell lines or in vivo models (e.g., Trypanosoma species for antiparasitic assays) .
- Replication : Perform triplicate trials and document statistical methods (e.g., ANOVA with post-hoc tests) to address variability .
Q. What are the primary challenges in validating this compound’s purity and stability under varying storage conditions?
Answer:
- Stability Testing : Use accelerated degradation studies (e.g., exposure to heat, light, humidity) monitored via HPLC or TLC .
- Purity Criteria : Establish acceptance thresholds (e.g., ≤0.5% impurities) aligned with ICH guidelines. Reference MedChemExpress safety data for baseline stability profiles .
Advanced Research Questions
Q. How should researchers resolve contradictions in published data on this compound’s mechanism of action?
Answer:
- Systematic Review : Apply Cochrane Handbook principles to assess study quality, including risk of bias (e.g., selection bias, incomplete outcome data) .
- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models. Highlight heterogeneity via I statistics .
- Experimental Replication : Reproduce conflicting studies under controlled conditions, ensuring adherence to original protocols .
Q. What methodologies integrate computational modeling with experimental data to predict this compound’s metabolite pathways?
Answer:
- In Silico Tools : Use software like Schrödinger Suite or Gaussian for DFT calculations to predict metabolic sites .
- Hybrid Workflows : Combine docking studies (e.g., CYP450 enzymes) with LC-MS/MS metabolite profiling. Follow NFDI4Chem standards for FAIR data sharing .
- Validation : Cross-check predictions with in vitro microsomal assays .
Q. How can researchers design studies to elucidate this compound’s off-target effects in complex biological systems?
Answer:
- Omics Approaches : Conduct transcriptomics (RNA-seq) or proteomics (LC-MS) to identify differentially expressed pathways .
- CRISPR Screens : Use genome-wide knockout libraries to pinpoint genetic modifiers of this compound’s efficacy/toxicity .
- Data Integration : Apply PICO frameworks to define population (e.g., specific cell types), interventions, and outcomes .
Methodological Best Practices
Q. Table 1: Key Considerations for this compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
